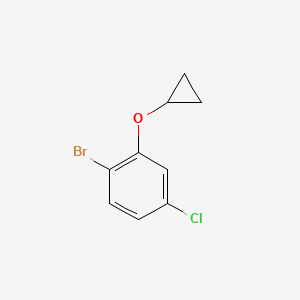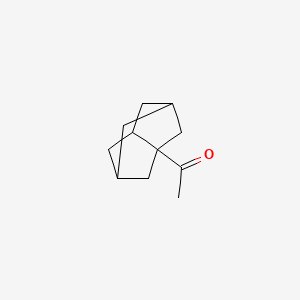
1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one is a chemical compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it often includes:
- Formation of the hexahydro-2,5-methanopentalene ring system through cyclization reactions.
- Introduction of the ethan-1-one group via acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids.
- Reduction may produce alcohols.
- Substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as a precursor or additive in various industrial processes.
Mechanism of Action
The mechanism by which 1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
- Binding to enzymes or receptors.
- Modulating biochemical pathways.
- Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethanol: A reduced form with an alcohol group.
1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)acetic acid: An oxidized form with a carboxylic acid group.
Uniqueness
1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-(3-tricyclo[3.3.1.03,7]nonanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7(12)11-5-8-2-9(6-11)4-10(11)3-8/h8-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCFOTARMDNPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
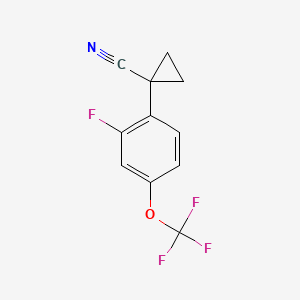
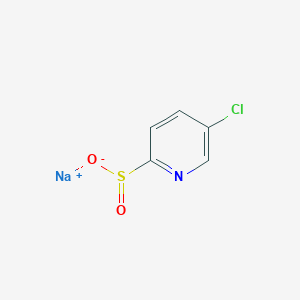
![[5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754633.png)
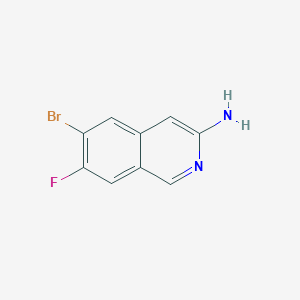
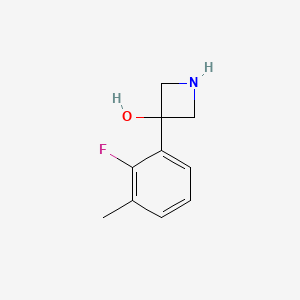
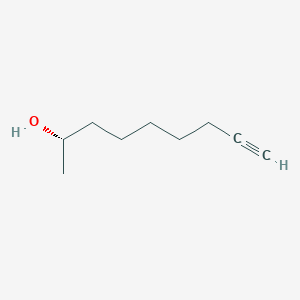
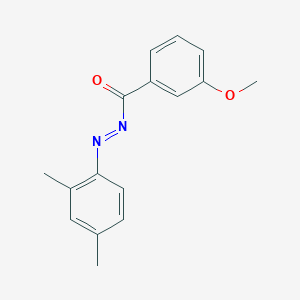
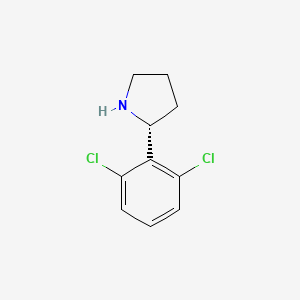
![11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid](/img/structure/B11754669.png)
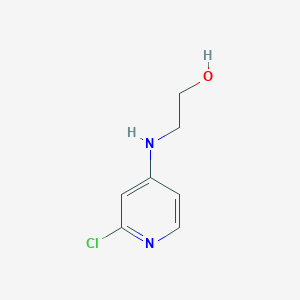
![(2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B11754682.png)
